molecular formula C8H12N4O3 B2960320 1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxylic acid CAS No. 2287239-00-1

1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxylic acid

Cat. No. B2960320
CAS RN: 2287239-00-1
M. Wt: 212.209
InChI Key: NYQWDESWGBSMAX-IYSWYEEDSA-N
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Description

The compound “1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxylic acid” is a complex organic molecule that contains an aminomethyl group, an oxolane ring, and a triazole ring . The aminomethyl group is a monovalent functional group with formula −CH2−NH2, which can be described as a methyl group substituted by an amino group −NH2 . The oxolane ring is a five-membered ring containing four carbon atoms and one oxygen atom. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxolane ring, the introduction of the aminomethyl group, and the formation of the triazole ring. Aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt . The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aminomethyl group would be attached to the oxolane ring, and the triazole ring would be attached to the carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the aminomethyl group, the oxolane ring, and the triazole ring could potentially make this compound reactive towards a variety of reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be determined through experimental testing .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives have been found to have antimicrobial, antifungal, and antiviral activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and its intended use. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, its reactivity, its potential uses, and its safety profile .

properties

IUPAC Name

1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c9-1-5-3-15-4-7(5)12-2-6(8(13)14)10-11-12/h2,5,7H,1,3-4,9H2,(H,13,14)/t5-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQWDESWGBSMAX-IYSWYEEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N2C=C(N=N2)C(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)N2C=C(N=N2)C(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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